molecular formula C16H12N2O3 B148220 (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid CAS No. 127828-88-0

(1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid

Cat. No.: B148220
CAS No.: 127828-88-0
M. Wt: 280.28 g/mol
InChI Key: GYXUGIHFRFKEMD-UHFFFAOYSA-N
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Description

(1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid is a useful research compound. Its molecular formula is C16H12N2O3 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Activity :

    • A study by El-Hashash et al. (2012) synthesized derivatives of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid to explore their antimicrobial properties. The study revealed significant antimicrobial activity in the synthesized compounds, highlighting the potential of this acid in developing new antimicrobial agents (El-Hashash et al., 2012).
    • Kadian et al. (2012) also focused on the synthesis and antibacterial activity of related compounds. This research demonstrated effective antibacterial properties against various strains, such as E. coli and Staphylococcus aureus (Kadian et al., 2012).
  • Spectral Characterisation and Synthesis of Derivatives :

    • Mahmoud et al. (2012) conducted a study on the spectral characterization of some phthalazinone derivatives, including this compound. This research is crucial for understanding the chemical properties and potential applications of these compounds (Mahmoud et al., 2012).
  • Cytotoxic and Anticancer Activities :

    • Rayes et al. (2019) explored the synthesis of novel derivatives with expected anticancer activities. The research showed promising results in the context of developing new anticancer agents (Rayes et al., 2019).
    • Salahuddin et al. (2014) also investigated the anticancer evaluation of related compounds, providing insights into the potential therapeutic applications of these substances (Salahuddin et al., 2014).
  • Anti-Inflammatory and Analgesic Properties :

    • Studies by Mosti et al. (1988, 1990) on compounds bearing a similar structural core showed good anti-inflammatory and analgesic activities, suggesting potential applications in pain management and inflammation control (Mosti et al., 1988), (Mosti et al., 1990).
  • Potential in Inhibiting Aldose Reductase :

    • La Motta et al. (2008) explored the potential of certain acetic acids, including those with a similar molecular structure, in inhibiting aldose reductase. This has implications for the treatment of conditions like diabetic cataracts (La Motta et al., 2008).

Properties

IUPAC Name

2-(1-oxo-4-phenylphthalazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-14(20)10-18-16(21)13-9-5-4-8-12(13)15(17-18)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXUGIHFRFKEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356074
Record name (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127828-88-0
Record name (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL)ACETIC ACID
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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